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succinimidyl ester

Cat. No.: B130506

Introduction: The Principle of Dye Dilution for
Proliferation Analysis

The study of cell proliferation is fundamental to immunology, cancer biology, and drug
development. A robust and widely adopted method for tracking cell division is the use of dye
dilution assays, with 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)
being a prominent reagent.[1][2]

CFDA-SE is a cell-permeable compound that passively diffuses into cells.[3] Once inside,
intracellular esterases cleave the acetate groups, converting it into the highly fluorescent and
amine-reactive molecule, carboxyfluorescein succinimidyl ester (CFSE).[1][3][4][5] The
succinimidyl ester group of CFSE covalently binds to intracellular proteins, ensuring stable,
long-term retention within the cell.[3][6]

The core principle of the assay lies in the distribution of this fluorescent label during cell
division. With each mitotic event, the CFSE fluorescence is partitioned approximately equally
between the two daughter cells.[1][3] This results in a sequential halving of fluorescence
intensity for each successive generation, which can be resolved as distinct peaks by flow
cytometry.[2][3][7] By analyzing the fluorescence histogram, researchers can quantify the
proliferative response of a cell population over time.
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This guide provides a comprehensive protocol for staining cells with CFDA-SE and a detailed
workflow for analyzing the resulting data using the Proliferation Platform in FlowJo™ software.

Part 1: Experimental Designh and Protocol

A successful proliferation experiment relies on careful planning and execution. Key to this is the
inclusion of proper controls and the optimization of staining conditions to ensure bright, uniform
labeling with minimal cytotoxicity.

Critical Controls for a Validated Assay

To ensure data integrity, every experiment should include the following controls:

o Unstained Control: A sample of cells that has not been stained with CFDA-SE. This is
essential for setting the negative gate and assessing the level of cellular autofluorescence.

e Non-proliferating (Generation 0) Control: A sample of CFDA-SE stained cells cultured under
conditions that do not induce proliferation (e.g., without a stimulating agent). This sample is
crucial for identifying the position of the undivided, or "Generation 0," peak in the FlowJo™
analysis.[8][9][10]

» Positive Proliferation Control: A sample of CFDA-SE stained cells cultured with a known
stimulating agent to induce robust proliferation. This validates that the staining procedure
and cell culture conditions are conducive to cell division.

Protocol: CFDA-SE Staining of Suspension Cells

This protocol is optimized for lymphocytes and other non-adherent cell lines. It is critical to
perform a titration of the CFDA-SE concentration to find the lowest possible concentration that
provides a bright, uniform signal without inducing significant cell death, as the dye can be toxic
at higher concentrations.[11][12]

Materials:
e Cells in single-cell suspension

o CFDA-SE (e.g., Bio-Rad 1351201, STEMCELL Technologies 75003)
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Anhydrous Dimethyl Sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

Complete cell culture medium (e.g., RPMI with 10% FBS)

Flow cytometer equipped with a 488 nm laser and a FITC-compatible filter (e.g., 530/30 bp).
[51[12]

Procedure:
» Reagent Preparation:

o Prepare a 2-10 mM stock solution of CFDA-SE in anhydrous DMSO. For example, to
make a 2 mM stock, add 892.5 pl of DMSO to a 100 ug vial of CFDA-SE.[4]

o Aliquot the stock solution into single-use vials and store desiccated at -20°C. Avoid
repeated freeze-thaw cycles and note that the reagent hydrolyzes in the presence of
water.[11][12]

o Cell Preparation:

o Count cells and resuspend them at a concentration of 1-10 x 10”6 cells/mL in pre-warmed
(37°C) PBS or HBSS with 0.1% BSA.[11][12] Ensure the cells are in a single-cell
suspension; filter through a nylon mesh if necessary.

e Staining:

o Prepare a 2X working solution of CFDA-SE in PBS/0.1% BSA. The final concentration
typically ranges from 0.5 to 5 puM.[11][12] For an initial experiment, a final concentration of
1-2 uM is a good starting point.[12] To achieve a 2 uM final concentration, prepare a 4 uM
working solution.[3]

o Add an equal volume of the 2X CFDA-SE working solution to the cell suspension. Mix

gently and immediately.

o Incubate for 5-10 minutes at 37°C, protected from light.[11][12]
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e Quenching and Washing:

o To stop the staining reaction, add 5 volumes of ice-cold complete culture medium
(containing FBS) and immediately centrifuge the cells.[11][13] The proteins in the serum
will quench any unreacted dye.

o Wash the cells twice with complete culture medium to remove any residual unbound dye.
[12]

o After the second wash, resuspend the cells in fresh, pre-warmed medium and incubate for
an additional 5-10 minutes at 37°C. This allows any remaining unreacted CFDA-SE to
diffuse out of the cells before the final wash.[11][12][13]

e Final Preparation:

o Perform a final wash. Resuspend the cells at the desired density in complete culture
medium for your experiment.

o Take an aliquot of the stained cells for a "Time 0" or "Generation 0" analysis on the flow
cytometer to confirm successful staining.[4][5]

o Plate the remaining cells under your desired experimental conditions (e.g., with or without
stimuli) and culture for the appropriate duration to allow for cell division.

Part 2: Data Analysis in FlowJo™

FlowJo™ software provides a dedicated Proliferation Platform that uses mathematical
modeling to deconvolve the CFDA-SE histogram into distinct generations and calculate a
variety of proliferation statistics.[9][14]

Initial Gating Strategy

Before analyzing proliferation, it is essential to perform initial "clean-up" gating to exclude
debris, dead cells, and doublets, ensuring that the analysis is performed only on the target cell
population.[8][15]
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Click to download full resolution via product page

Step-by-Step Workflow in the FlowJo™ Proliferation
Platform

e Open Data and Select Population: Drag your FCS files into the FlowJo™ workspace. Select
the final gated population (e.g., "Live, Single, CD4+ Cells") on which you want to perform the
proliferation analysis.

o Launch the Proliferation Platform: Navigate to the "Biology" band and select "Proliferation”.
[9][16] This will open the proliferation analysis window.

e Set the Generation 0 Peak:

o ltis critical to start with your non-proliferating control sample.[8] This sample should show
a single, bright peak.

o In the proliferation window, click and drag the mouse to create a range that encompasses
this undivided peak. A pop-up menu will appear; select "Fix Peak Zero".[8] This action tells
the model where the starting fluorescence intensity is.

e Model the Proliferation:

o Switch to a proliferating sample. The model will attempt to automatically fit subsequent
generational peaks based on a halving of fluorescence intensity from Generation 0.

o Count the number of distinct peaks you can see in your stimulated sample. In the
"Options" or "Proliferation” tab, adjust the "Number of Peaks" to be one more than what
you can clearly resolve.[8][17]

o FlowJo™ will then calculate the number of cells within each generation and display the
model fit overlaid on your raw data histogram.[8]

o Apply the Model to All Samples:

o Once you are satisfied with the model on one sample, you can apply it to an entire group.
From the workspace, drag the blue diamond "Proliferation” node from your analyzed
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sample and drop it onto the group or other individual samples.[8][17] This ensures a
consistent analysis is applied across your experiment.

Click to download full resolution via product page

Part 3: Interpreting Proliferation Metrics

The FlowJo™ Proliferation Platform generates a table of statistics that provide a quantitative
summary of the cell division.[9] Understanding these metrics is key to interpreting your results.
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Metric Description Biological Interpretation
) Represents the fraction of cells
The percentage of cells in the
) ) that responded to the
o starting population that have ] ] )
% Divided proliferative stimulus. Also

undergone at least one
division.[9][14]

known as Precursor

Frequency.

Division Index

The average number of
divisions for all cells in the
original population, including
the undivided cells.[9][14]

Provides an overall measure of
proliferation in the entire
culture. It is sensitive to the
initial number of non-

responding cells.

Proliferation Index

The average number of
divisions for only the cells that
have divided (i.e., the

responding population).[9][14]

A more direct measure of the
proliferative capacity of the
responding cells, as it
excludes the non-dividing
population from the

calculation.

Peak CV (%)

The Coefficient of Variation
(width) of the generational
peaks. A single CV is modeled
for all peaks.[9][14]

Indicates the uniformity of
staining and division. Lower
values (typically 4-7%) reflect

better peak resolution.

Replication Index

The fold-expansion of only the

responding cells.

Reports the expansion
capability of the replicating
cells rather than for the entire
culture.[14]

Key Insight: The Proliferation Index is often a more useful value for comparing the biological
response between different experimental conditions, as it specifically reflects the behavior of

the cells that were successfully stimulated to divide.[9][14]

Part 4: Troubleshooting

Even with a robust protocol, issues can arise. This table outlines common problems and their

potential solutions.
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Problem

Potential Cause(s)

Recommended Solution(s)

High Cell Death / Toxicity

CFDA-SE concentration is too
high.[11][12]

Perform a dose-titration to find
the lowest effective
concentration. Check cell

viability post-staining.

Dim or Uneven Staining

CFDA-SE stock has
hydrolyzed.[11][12] Inadequate

mixing or incubation.

Use fresh, single-use aliquots
of CFDA-SE stock stored
under desiccant conditions.[11]
[12] Ensure gentle but
thorough mixing during

staining.

Poor Resolution of Peaks

Staining is too dim, causing
generational peaks to merge
with autofluorescence. High
biological variability in division

times.

Increase the CFDA-SE
concentration (while monitoring
toxicity). Ensure a strong,

uniform proliferative stimulus.

Generation 0 Peak Shifts

The protein content of cells
changes over the culture

period, affecting fluorescence.

Always use a non-proliferating
control that has been cultured
for the same duration as the
experimental samples to set
the Generation 0 gate.[10]

No Proliferation Observed

Ineffective stimulus. Staining
protocol induced cell cycle
arrest.[11]

Use a known positive control
stimulus. Re-titrate CFDA-SE
to a lower, less toxic

concentration.

High Background

Incomplete quenching or

washing of unbound dye.

Ensure quenching step with
serum-containing media is
performed promptly.[13]
Perform all recommended
wash steps.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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